molecular formula C14H11BrN2O B13669840 6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13669840
M. Wt: 303.15 g/mol
InChI Key: ZFKWRNRHUDCMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological and biological activities, making it a significant scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-bromoaniline with 2-methoxybenzaldehyde in the presence of a base, followed by cyclization with a suitable reagent .

Industrial Production Methods

Industrial production methods for this compound often utilize environmentally benign solvents and catalyst-free approaches to ensure operational simplicity and high yield. Multicomponent cascade reactions are favored due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine stands out due to its unique substitution pattern, which imparts distinct pharmacological properties. Its bromine and methoxy substituents contribute to its specific reactivity and biological activity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

6-bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2O/c1-18-13-5-3-2-4-11(13)12-9-17-8-10(15)6-7-14(17)16-12/h2-9H,1H3

InChI Key

ZFKWRNRHUDCMEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)Br

Origin of Product

United States

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